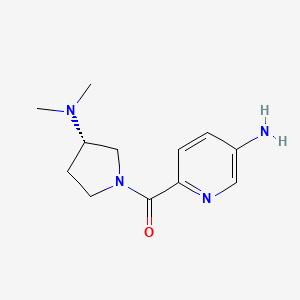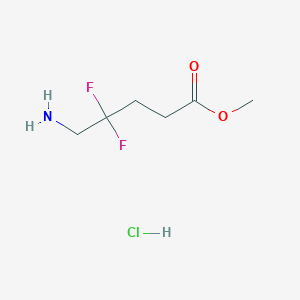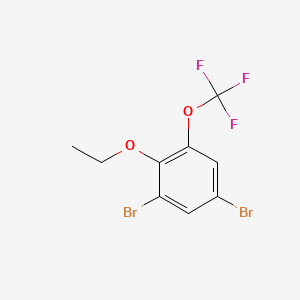
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H7Br2F3O2 It is a derivative of benzene, substituted with bromine, ethoxy, and trifluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination, ethoxylation, and trifluoromethoxylation of benzene derivatives. The specific synthetic route may vary, but a general approach involves:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents such as dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in non-polar solvents like carbon tetrachloride (CCl4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and ethoxy groups retained.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: A related compound with a single bromine atom and similar trifluoromethoxy substitution.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Another dibromo compound with trifluoromethoxy substitution at a different position on the benzene ring.
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A compound with both bromine and fluorine substitutions along with the trifluoromethoxy group.
Uniqueness
1,5-Dibromo-2-ethoxy-3-(trifluoromethoxy)benzene is unique due to the specific combination of bromine, ethoxy, and trifluoromethoxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H7Br2F3O2 |
|---|---|
Molekulargewicht |
363.95 g/mol |
IUPAC-Name |
1,5-dibromo-2-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H7Br2F3O2/c1-2-15-8-6(11)3-5(10)4-7(8)16-9(12,13)14/h3-4H,2H2,1H3 |
InChI-Schlüssel |
XPFXVZPCSPOEKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


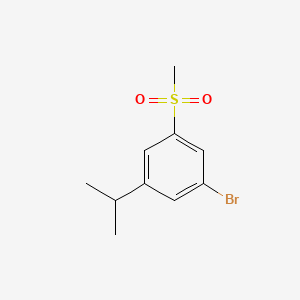
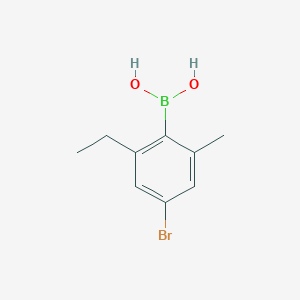
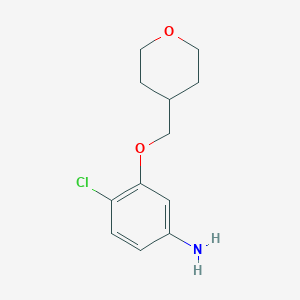
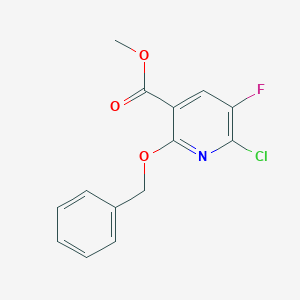
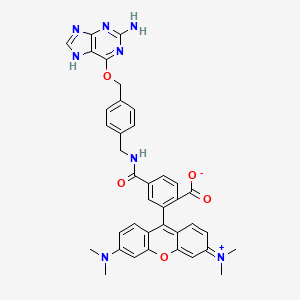


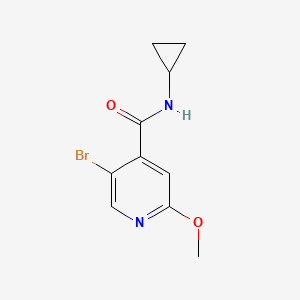
![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)
